molecular formula C10H10O4 B1220706 (R)-(-)-Phenylsuccinic acid CAS No. 46292-93-7

(R)-(-)-Phenylsuccinic acid

Cat. No.: B1220706
CAS No.: 46292-93-7
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-MRVPVSSYSA-N
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Description

®-(-)-Phenylsuccinic acid is an organic compound with the molecular formula C10H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image

Scientific Research Applications

®-(-)-Phenylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and chiral recognition processes.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

®-(-)-Phenylsuccinic acid is involved in metabolic pathways. For instance, it serves as a metabolic precursor for compounds like serotonin, niacin, and, in plants, the auxin phytohormone .

Future Directions

: Production of ®-mandelic acid from styrene, L-phenylalanine, glycerol, and glucose by recombinant Escherichia coli

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-Phenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of phenylmaleic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic phenylsuccinic acid using chiral amines or other resolving agents.

Industrial Production Methods

In industrial settings, ®-(-)-Phenylsuccinic acid is often produced through the catalytic hydrogenation of phenylmaleic anhydride. This process involves the use of a chiral catalyst to ensure the selective production of the ®-enantiomer. The reaction is typically carried out under high pressure and temperature conditions to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Phenylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylfumaric acid or other related compounds.

    Reduction: Reduction reactions can convert it into phenylsuccinic anhydride or other derivatives.

    Substitution: It can undergo substitution reactions where the carboxyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions typically involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products Formed

    Oxidation: Phenylfumaric acid, phenylmaleic acid.

    Reduction: Phenylsuccinic anhydride, phenylbutyric acid.

    Substitution: Various substituted phenylsuccinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-Phenylsuccinic acid: The enantiomer of ®-(-)-Phenylsuccinic acid, with similar chemical properties but different biological activities.

    Phenylfumaric acid: An isomer with a different arrangement of the carboxyl groups.

    Phenylmaleic acid: Another isomer with distinct chemical and physical properties.

Uniqueness

®-(-)-Phenylsuccinic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-phenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFZQQWIZURIO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352942
Record name (R)-(-)-Phenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46292-93-7
Record name (R)-(-)-Phenylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 43.5 g (214 mmol) of ethyl 3-cyano-3-phenylpropanoate and 52.2 g (930.4 mmol) of potassium hydroxide in 670 mL of EtOH is refluxed for 4 hours. After cooling to room temperature, the medium is concentrated under vacuum and then treated with 1 L of 1N HCl, and a precipitate then forms, which is filtered off and rinsed with water (2×50 mL). The solid obtained is taken up in a mixture of 200 mL of toluene and 40 mL of EtOH and concentrated under reduced pressure, and then dried with a vane pump. 37 g of 2-phenylbutanedioic acid are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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